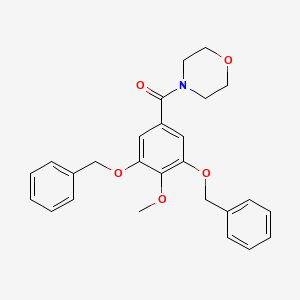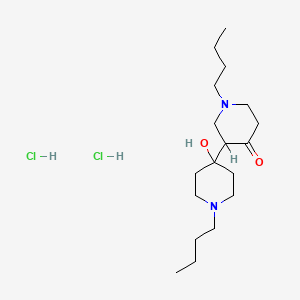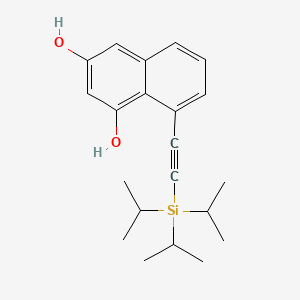
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol is an organic compound that features a naphthalene core substituted with a triisopropylsilyl ethynyl group and two hydroxyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, which is functionalized at specific positions.
Introduction of Triisopropylsilyl Ethynyl Group: This step involves the use of a triisopropylsilyl acetylene reagent under conditions that facilitate the formation of the ethynyl linkage. Common reagents include palladium catalysts and bases such as potassium carbonate.
Chemical Reactions Analysis
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reagents like sodium borohydride.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Scientific Research Applications
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol involves its interaction with various molecular targets:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol can be compared with other similar compounds:
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: This compound has a similar structure but includes a fluorine atom, which can alter its reactivity and applications.
2-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: Another similar compound with a fluorine atom at a different position, affecting its chemical behavior.
1,4,5,8-Tetraethynylnaphthalene Derivatives: These compounds have multiple ethynyl groups, making them useful in different types of coupling reactions and materials applications.
Properties
Molecular Formula |
C21H28O2Si |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol |
InChI |
InChI=1S/C21H28O2Si/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(22)13-20(23)21(17)18/h7-9,12-16,22-23H,1-6H3 |
InChI Key |
VGWGJHUIVKIDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)O)O)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


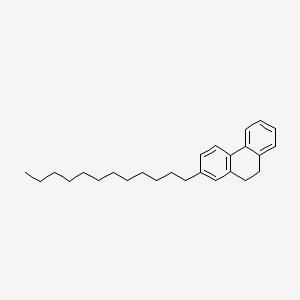

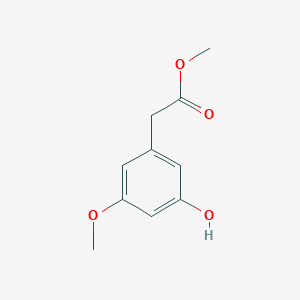
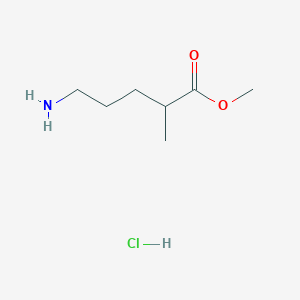

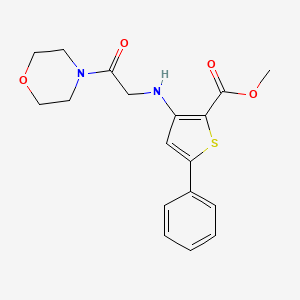
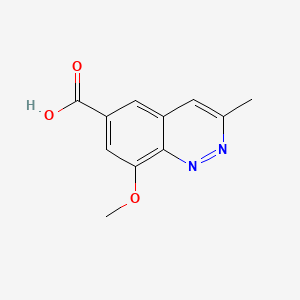
acetic acid](/img/structure/B13935082.png)

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
